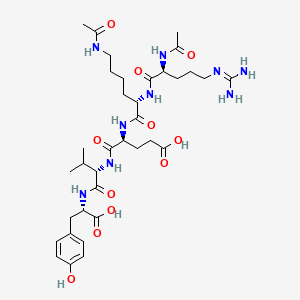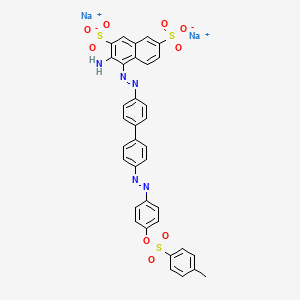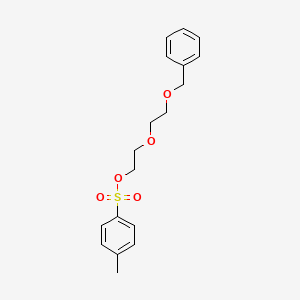
Berlopentin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Berlopentin is splenopentin analog used to treat HIV positive patients; has immunostimulatory properties. Splenopentin--influence on antibody formation in immunosuppressed animals and on phagocytic capability of human granulocytes.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics Interaction with Caffeine
Berlopentin's influence on the clearance of drugs metabolized by hepatic microsomal oxidation was studied, showing that it does not significantly affect caffeine elimination, indicating that Berlopentin coadministration is unlikely to affect the clearance of such drugs (Simon et al., 1992).
Inhibition of Adenylyl Cyclase
Research on the ORL1 receptor, closely related to opioid receptors, found that in cells transfected with ORL1, etorphine, a nonselective opiate agonist, mediated inhibition of adenylyl cyclase. Although not directly referencing Berlopentin, this study highlights the complexity of receptor interactions, which may be relevant for understanding Berlopentin's broader pharmacological effects (Mollereau et al., 1994).
Antitumor Effects and Drug Development
Berlopentin's application in the antitumor domain is not directly studied, but the evolution of drug discovery, especially in molecular biology and genomic sciences, has led to the development of more tailored drugs targeting specific molecular defects, a principle that could be applicable to Berlopentin (Drews, 2000).
Potential in Genomic Research
The development of CTRL, a dynamic consent and participant engagement platform, exemplifies the advancements in genomic research. While not directly involving Berlopentin, this research area's growth indicates increasing opportunities for drug research and application in genomic medicine, which may include drugs like Berlopentin in the future (Haas et al., 2021).
Antithrombotic Medicine
A study on the aqueous extract of Rabdosia rubescens, used traditionally as an antithrombotic medicine, found that it inhibits platelet aggregation and thrombosis. While Berlopentin is not directly referenced, the exploration of natural compounds in this field could inform further research on similar compounds like Berlopentin (Wang et al., 2015).
Eigenschaften
CAS-Nummer |
91418-71-2 |
|---|---|
Produktname |
Berlopentin |
Molekularformel |
C35H55N9O11 |
Molekulargewicht |
777.9 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-6-acetamido-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H55N9O11/c1-19(2)29(33(53)43-27(34(54)55)18-22-10-12-23(47)13-11-22)44-32(52)26(14-15-28(48)49)42-31(51)25(8-5-6-16-38-20(3)45)41-30(50)24(40-21(4)46)9-7-17-39-35(36)37/h10-13,19,24-27,29,47H,5-9,14-18H2,1-4H3,(H,38,45)(H,40,46)(H,41,50)(H,42,51)(H,43,53)(H,44,52)(H,48,49)(H,54,55)(H4,36,37,39)/t24-,25-,26-,27-,29-/m0/s1 |
InChI-Schlüssel |
KSWRINCJIKCVPA-RRUDZPKISA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
RXEVY |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(N(alpha)-acetyl-Arg)-(N(epsilon)-acetyl-Lys)-Glu-Val-Tyr (N(alpha)-acetylarginyl)-(N(epsilon)-acetyllysyl)-glutamyl-valyl-tyrosine berlopentin berlopentin hydrochloride DA SP-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[2-(Benzyloxy)ethoxy]ethanol](/img/structure/B1666787.png)
